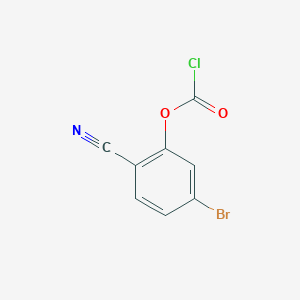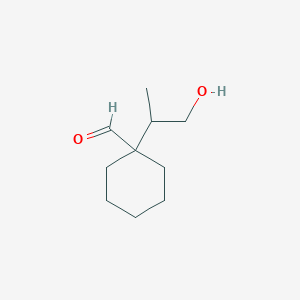
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C13H23NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to a 2-ethylhexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylhexyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophene derivatives with amines under controlled conditions. One common method is the alkylation of thiophene-2-carbaldehyde with 2-ethylhexylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs or bioactive molecules.
Mechanism of Action
The mechanism of action of (2-ethylhexyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Similar structure but lacks the 2-ethylhexyl chain.
Thiophene-2-carbaldehyde: Contains an aldehyde group instead of an amine.
2-Ethylhexylamine: Lacks the thiophene ring.
Uniqueness
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the 2-ethylhexyl chain. This structure imparts specific chemical and physical properties that are not present in the similar compounds listed above. For example, the presence of the thiophene ring can enhance the compound’s electronic properties, making it useful in the development of organic semiconductors .
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H23NS/c1-3-5-7-12(4-2)10-14-11-13-8-6-9-15-13/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3 |
InChI Key |
FUXRFOHPXDHALM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13285646.png)

![2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13285648.png)
![tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13285658.png)




![2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one](/img/structure/B13285705.png)

![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13285733.png)

![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)

